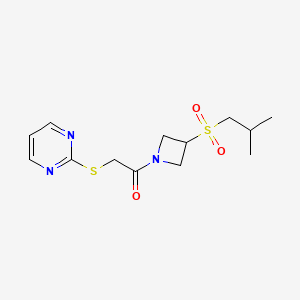

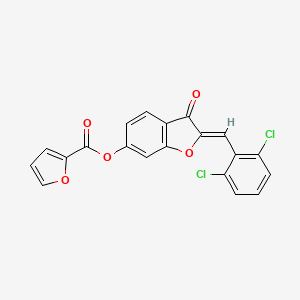

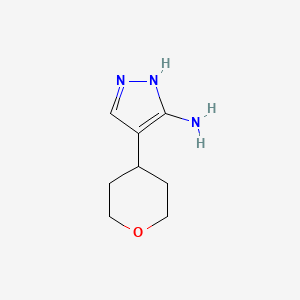

7-Hydroxy-3-(4-methoxyphenyl)-4-methyl-8-(morpholin-4-ylmethyl)chromen-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

7-Hydroxy-3-(4-methoxyphenyl)-4-methyl-8-(morpholin-4-ylmethyl)chromen-2-one, also known as HMMC, is a synthetic compound that belongs to the class of flavonoids. HMMC has been found to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Applications De Recherche Scientifique

Antimicrobial and Anti-inflammatory Applications

- Antimicrobial and Anti-inflammatory Effects : A study highlighted the isolation of a compound structurally similar to 7-Hydroxy-3-(4-methoxyphenyl)-4-methyl-8-(morpholin-4-ylmethyl)chromen-2-one from Belamcanda chinensis, showcasing antimicrobiotic and anti-inflammatory properties. This suggests potential applications in developing treatments against infections and inflammation (Benguo Liu et al., 2008).

Cancer Research and Imaging

- Cancer Imaging : Carbon-11-labeled chromen-4-one derivatives were synthesized for potential use as positron emission tomography (PET) agents to image DNA repair enzyme DNA-dependent protein kinase (DNA-PK) in cancer, indicating its utility in diagnostic imaging and cancer research (Mingzhang Gao et al., 2012).

Synthesis of Novel Compounds

- Synthesis of Bis-coumarin Derivatives : Research demonstrated the synthesis of unexpected bis-coumarin derivatives through multicomponent reactions involving 4-hydroxycoumarin, aldehydes, and cyclic secondary amines, potentially leading to new therapeutic agents with evaluated cytotoxicity against MCF7 breast cancer cells (F. El-Samahy et al., 2017).

Antimicrobial Activity

- Synthesis and Antibacterial Activity : Another study focused on the organic synthesis of 4-hydroxy-chromen-2-one derivatives, exploring their antibacterial activity against various bacterial strains, indicating its potential for developing new antibacterial agents (A. Behrami & Florent Dobroshi, 2019).

Organic Synthesis Catalysis

- Catalysis in Organic Synthesis : Research into polystyrene-supported TBD catalysts for the Michael addition in the synthesis of Warfarin and its analogues suggests the role of chromen-2-one derivatives in facilitating environmentally friendly synthetic pathways (Matteo Alonzi et al., 2014).

Photovoltaic Properties

- Solar Cell Applications : An experimental and computational study on chromen-2-one-based organic dyes for dye-sensitized solar cells highlights the potential of such compounds in enhancing solar cell efficiency, demonstrating their significance in renewable energy technologies (Elshafie A.M. Gad et al., 2020).

Propriétés

IUPAC Name |

7-hydroxy-3-(4-methoxyphenyl)-4-methyl-8-(morpholin-4-ylmethyl)chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO5/c1-14-17-7-8-19(24)18(13-23-9-11-27-12-10-23)21(17)28-22(25)20(14)15-3-5-16(26-2)6-4-15/h3-8,24H,9-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVCAPCQOEFQOGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2CN3CCOCC3)O)C4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

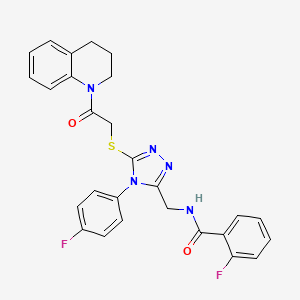

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2469107.png)

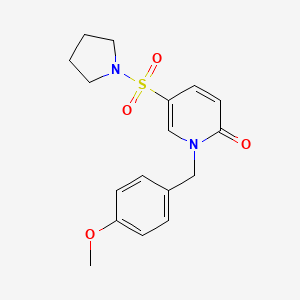

![3-[(2-Chloro-6-fluorophenyl)methyl]-1-methyl-8-phenyl-1,3,5-trihydroimidazolid ino[1,2-h]purine-2,4-dione](/img/structure/B2469110.png)

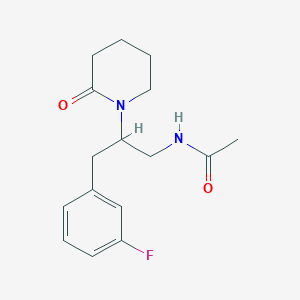

![2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2469119.png)

![N-[[4-(3,3,3-trifluoropropoxy)phenyl]methyl]ethanamine](/img/structure/B2469121.png)

![1-[5-(2-Furyl)-1,2,4-oxadiazol-3-YL]methanamine hydrochloride](/img/no-structure.png)